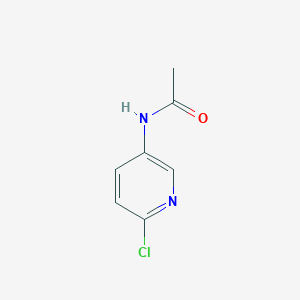

5-Acetamido-2-chloropyridine

Description

The exact mass of the compound N-(6-chloropyridin-3-yl)acetamide is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 170622. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

N-(6-chloropyridin-3-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClN2O/c1-5(11)10-6-2-3-7(8)9-4-6/h2-4H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLJCAGLIVIQUIW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CN=C(C=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60305386 | |

| Record name | N-(6-chloropyridin-3-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60305386 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29958-18-7 | |

| Record name | 29958-18-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=170622 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-(6-chloropyridin-3-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60305386 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 5-Acetamido-2-chloropyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Acetamido-2-chloropyridine, also known as N-(5-chloropyridin-2-yl)acetamide, is a halogenated pyridine derivative. Compounds within this class are of significant interest in medicinal chemistry and drug development due to their presence in various biologically active molecules. This technical guide provides a comprehensive overview of the known chemical properties, synthesis, and potential areas of application for this compound, compiled from available scientific literature and chemical databases.

Chemical and Physical Properties

| Property | Value | Source/Notes |

| Molecular Formula | C₇H₇ClN₂O | Klivon[1] |

| Molecular Weight | 170.60 g/mol | Klivon[1] |

| Melting Point | Data not available | Data for the related compound, 2-Amino-5-chloropyridine, is 135-138 °C.[2][3][4] |

| Boiling Point | Data not available | Data for the related compound, 2-Amino-5-chloropyridine, is 127-128 °C at 11 mmHg.[3][4] |

| Solubility | Data not available | The related compound 2-Amino-5-chloropyridine has a solubility of 1 g/L in water at 20°C.[5] |

| Appearance | Pale brown crystal (as per synthesis product) | PrepChem.com[6] |

Spectral Data

Detailed experimental spectral data for this compound is not publicly available. However, based on its chemical structure, the following spectral characteristics can be anticipated.

Expected ¹H NMR Spectral Data

The proton NMR spectrum of this compound is expected to show distinct signals corresponding to the aromatic protons on the pyridine ring and the methyl and amide protons of the acetamido group.

Expected ¹³C NMR Spectral Data

The carbon NMR spectrum will show signals for the five carbons of the pyridine ring and the two carbons of the acetamido group. The carbon attached to the chlorine atom and the carbons of the acetamido group will have characteristic chemical shifts.

Expected FT-IR Spectral Data

The infrared spectrum is expected to exhibit characteristic absorption bands for the N-H stretching of the secondary amide, C=O stretching of the amide, and C-Cl stretching, in addition to the aromatic C-H and C=C/C=N stretching vibrations of the pyridine ring.

Expected Mass Spectrometry Data

The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (170.60 g/mol ). The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in a ~3:1 ratio) will result in a characteristic M+2 peak.

Experimental Protocols

Synthesis of this compound[6]

A common method for the synthesis of this compound involves the chlorination of 2-acetamidopyridine.

Materials:

-

2-Acetamidopyridine

-

Disodium hydrogenphosphate

-

Dichloromethane

-

Chlorine gas

-

Water

-

Saturated brine

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve 13.6 g (0.1 mol) of 2-acetamidopyridine in 300 ml of water.

-

To this solution, add 35.5 g (0.25 mol) of disodium hydrogenphosphate followed by 100 ml of dichloromethane.

-

While stirring the mixture at 0°C, introduce 8.0 g (0.11 mol) of chlorine gas over a period of 30 minutes.

-

Continue stirring the mixture at 0°C for an additional 2 hours.

-

Allow the mixture to return to room temperature and separate the aqueous and organic layers.

-

Extract the aqueous layer with an additional 100 ml of dichloromethane.

-

Wash the combined organic extracts with saturated brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Evaporate the dichloromethane to yield this compound as a pale brown crystal.

Yield: Approximately 16.0 g (94.0%).[6]

Reactivity and Biological Activity

Chemical Reactivity

The reactivity of this compound is influenced by the electron-withdrawing nature of the chlorine atom and the pyridine ring, as well as the directing effects of the acetamido group. The chlorine atom at the 2-position is susceptible to nucleophilic substitution reactions. The acetamido group can be hydrolyzed under acidic or basic conditions to yield 2-amino-5-chloropyridine.

Biological Activity Context

While specific biological activity for this compound is not extensively documented in publicly available literature, derivatives of acetamide and chloropyridine are known to possess a wide range of pharmacological properties.

-

Anticancer and Anti-inflammatory Activity: Many acetamide derivatives have been investigated for their potential as anti-inflammatory agents, often targeting cyclooxygenase (COX) enzymes.[7][8]

-

Antimicrobial Activity: Pyridine derivatives are a well-established class of compounds with antibacterial and antifungal properties. The introduction of a chlorine atom and an acetamido group could modulate this activity.

-

Kinase Inhibition: Substituted pyridines are common scaffolds in the design of kinase inhibitors for cancer therapy.[9]

Further research is required to elucidate the specific biological targets and therapeutic potential of this compound.

Mandatory Visualizations

Synthesis Workflow of this compound

Caption: Workflow for the synthesis of this compound.

References

- 1. dev.klivon.com [dev.klivon.com]

- 2. m.indiamart.com [m.indiamart.com]

- 3. 2-アミノ-5-クロロピリジン 98% | Sigma-Aldrich [sigmaaldrich.com]

- 4. Products [klivon.com]

- 5. N-(4-Chloropyridin-2-yl)acetamide | C7H7ClN2O | CID 22832129 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. prepchem.com [prepchem.com]

- 7. galaxypub.co [galaxypub.co]

- 8. archivepp.com [archivepp.com]

- 9. Pharmacokinetic optimization of 3-amino-6-chloropyrazinone acetamide thrombin inhibitors. Implementation of P3 pyridine N-oxides to deliver an orally bioavailable series containing P1 N-benzylamides - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 5-Acetamido-2-chloropyridine (CAS Number: 45965-30-8)

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Acetamido-2-chloropyridine, also known by its IUPAC name N-(5-chloropyridin-2-yl)acetamide, is a halogenated pyridine derivative. With the CAS number 45965-30-8, this compound serves as a crucial intermediate in the synthesis of various organic molecules, particularly in the pharmaceutical and agrochemical industries. Its structure, featuring a reactive chlorine atom and an acetamido group on a pyridine ring, makes it a versatile building block for the introduction of the 5-aminopyridine moiety and further molecular elaborations. This guide provides a comprehensive overview of its chemical properties, synthesis, and applications, with a focus on its role in drug discovery and development.

Chemical and Physical Properties

While experimental data for some physical properties of this compound are not extensively reported in publicly available literature, the fundamental chemical properties are well-established.

| Property | Value | Source |

| CAS Number | 45965-30-8 | [1][2] |

| Molecular Formula | C₇H₇ClN₂O | [3] |

| Molecular Weight | 170.60 g/mol | [3] |

| IUPAC Name | N-(5-chloropyridin-2-yl)acetamide | N/A |

| Synonyms | 2-Acetamido-5-chloropyridine, N-(5-Chloro-2-pyridinyl)acetamide | [1] |

| Appearance | Pale brown crystal (as synthesized in a reported protocol) | [4] |

| Storage | Inert atmosphere, room temperature | [3] |

Note: Specific values for melting point, boiling point, and solubility are not consistently reported in the surveyed literature. Researchers should determine these properties experimentally as needed.

Synthesis

The synthesis of this compound can be achieved through various methods. A common approach involves the chlorination of a pyridine derivative. One documented method starts from 2-acetamidopyridine.

Experimental Protocol: Synthesis from 2-Acetamidopyridine[4]

This protocol describes the chlorination of 2-acetamidopyridine to yield 2-acetamido-5-chloropyridine.

Materials:

-

2-Acetamidopyridine (0.1 mol, 13.6 g)

-

Disodium hydrogenphosphate (0.25 mol, 35.5 g)

-

Dichloromethane (DCM) (200 ml total)

-

Chlorine gas (0.11 mol, 8.0 g)

-

Saturated brine solution

-

Anhydrous sodium sulfate

Equipment:

-

Reaction vessel (e.g., 500 ml three-necked flask)

-

Stirrer

-

Gas inlet tube

-

Separatory funnel

-

Standard laboratory glassware

Procedure:

-

Dissolve 13.6 g (0.1 mol) of 2-acetamidopyridine in 300 ml of water in the reaction vessel.

-

Add 35.5 g (0.25 mol) of disodium hydrogenphosphate to the solution, followed by 100 ml of dichloromethane.

-

Cool the mixture to 0°C with continuous stirring.

-

Introduce 8.0 g (0.11 mol) of chlorine gas into the mixture over a period of 30 minutes, maintaining the temperature at 0°C.

-

Continue stirring the mixture at 0°C for an additional 2 hours.

-

Allow the reaction mixture to warm to room temperature.

-

Transfer the mixture to a separatory funnel and separate the aqueous and organic (dichloromethane) layers.

-

Extract the aqueous layer with an additional 100 ml of dichloromethane.

-

Combine the organic extracts and wash with saturated brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Evaporate the dichloromethane under reduced pressure to obtain the product.

Results: This procedure reportedly yields 16.0 g (94.0%) of 2-acetamido-5-chloropyridine as a pale brown crystal.[4]

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Role in Drug Development

This compound is primarily utilized as a synthetic intermediate in the development of more complex and pharmacologically active molecules. Its key structural features allow for versatile chemical transformations.

-

Precursor to 2-Amino-5-chloropyridine: The acetamido group can be hydrolyzed under acidic or basic conditions to yield 2-amino-5-chloropyridine. This resulting amine is a well-known intermediate in the synthesis of several active pharmaceutical ingredients (APIs).

-

Intermediate for Zopiclone: 2-Amino-5-chloropyridine is a key building block for the synthesis of Zopiclone, a nonbenzodiazepine hypnotic agent used for the short-term treatment of insomnia.[1]

-

Building Block for Novel Scaffolds: The presence of a nucleophilic amino group (after deacetylation) and a pyridine ring makes it a valuable scaffold for combinatorial chemistry and the generation of compound libraries for high-throughput screening in drug discovery programs. The chlorine atom can be displaced or participate in cross-coupling reactions to introduce further diversity.

Logical Relationship Diagram

Caption: Role as a synthetic intermediate in drug development.

Spectroscopic Data

Detailed experimental spectroscopic data for this compound is not widely published. However, based on its structure, the following characteristic signals can be predicted.

¹H NMR Spectroscopy (Predicted):

-

A singlet for the acetyl methyl protons (CH₃) around δ 2.0-2.3 ppm.

-

Signals for the three aromatic protons on the pyridine ring. The chemical shifts and coupling patterns would be influenced by the positions of the chloro and acetamido substituents.

FTIR Spectroscopy (Predicted):

-

An N-H stretching vibration from the amide group, typically in the range of 3200-3400 cm⁻¹.

-

A strong C=O stretching vibration from the amide carbonyl group, expected around 1650-1690 cm⁻¹.

-

C-Cl stretching vibrations, typically found in the fingerprint region.

-

Aromatic C-H and C=C/C=N stretching vibrations characteristic of the pyridine ring.

Mass Spectrometry (Predicted):

-

The molecular ion peak (M⁺) would show a characteristic isotopic pattern due to the presence of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio). The M⁺ peak would be at m/z 170, and the M+2 peak at m/z 172 with about one-third the intensity.

-

Common fragmentation pathways would likely involve the loss of the acetyl group or cleavage of the amide bond.

Safety and Handling

Safety data sheets (SDS) for this compound and related compounds indicate that it should be handled with care.

Hazard Statements (General for similar compounds):

-

Harmful if swallowed.

-

Causes skin irritation.

-

Causes serious eye irritation.

-

May cause respiratory irritation.

Precautionary Measures:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

Avoid inhalation of dust, fumes, gas, mist, vapors, or spray.

-

Wash hands thoroughly after handling.

-

Store in a tightly closed container in a dry and well-ventilated place.

Conclusion

This compound (CAS: 45965-30-8) is a valuable chemical intermediate with significant applications in the synthesis of pharmaceuticals, most notably as a precursor to the hypnotic drug Zopiclone. Its straightforward synthesis and the reactivity of its functional groups make it a versatile building block for medicinal chemists and drug development professionals. While detailed physicochemical and spectroscopic data are not extensively available in the public domain, its chemical behavior is predictable based on its structure. Proper safety precautions are essential when handling this compound in a laboratory setting. Further research into the applications of this compound could unveil new synthetic routes and novel bioactive molecules.

References

synthesis of 5-Acetamido-2-chloropyridine from 2-amino-5-chloropyridine

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the synthesis of 5-Acetamido-2-chloropyridine, a key intermediate in pharmaceutical development, from 2-amino-5-chloropyridine. The document outlines the prevalent synthetic methodology, a detailed experimental protocol, and a summary of relevant quantitative data.

Introduction

This compound is a crucial building block in the synthesis of various pharmacologically active molecules. Its preparation via the acetylation of 2-amino-5-chloropyridine is a fundamental transformation in organic synthesis. This process involves the reaction of the primary amino group of the pyridine ring with an acetylating agent, typically acetic anhydride, to form a stable amide linkage. The reaction is often facilitated by a base, such as pyridine, which also serves as the solvent.

Reaction Scheme and Mechanism

The acetylation of 2-amino-5-chloropyridine proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the amino group attacks the electrophilic carbonyl carbon of acetic anhydride. This is followed by the elimination of an acetate ion as a leaving group, and subsequent deprotonation, to yield the final product, this compound. Pyridine acts as a catalyst by activating the acetic anhydride and neutralizing the acetic acid byproduct.

Caption: Workflow for the synthesis of this compound.

Quantitative Data Summary

The following table summarizes the quantitative data from various analogous or related procedures for the acetylation of aminopyridines. While a specific, high-yield protocol directly for the acetylation of 2-amino-5-chloropyridine is not extensively documented in readily available literature, the data from closely related reactions provide a strong indication of expected outcomes.

| Starting Material | Acetylating Agent | Solvent/Catalyst | Temperature (°C) | Time (h) | Yield (%) | Purity/Notes | Reference Analogy |

| 2-Aminopyridine | Acetic Anhydride | - | 45 | 2.5 | 96.26 | Optimized conditions | [1] |

| 2-Acetamidopyridine (Chlorination) | Chlorine | Dichloromethane | 0 | 2.5 | 94.0 | Pale brown crystal | [2] |

Detailed Experimental Protocol

This protocol is an adapted method based on standard procedures for the N-acetylation of aminopyridines.

4.1. Materials and Reagents:

-

2-amino-5-chloropyridine

-

Acetic anhydride

-

Pyridine (anhydrous)

-

Ethyl acetate

-

1 M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Deionized water

4.2. Equipment:

-

Round-bottom flask equipped with a magnetic stir bar and a reflux condenser

-

Heating mantle or oil bath

-

Separatory funnel

-

Rotary evaporator

-

Büchner funnel and filter flask

-

Standard laboratory glassware

4.3. Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask, dissolve 2-amino-5-chloropyridine (1.0 eq) in anhydrous pyridine (5-10 mL per gram of starting material).

-

Addition of Acetylating Agent: Cool the solution to 0 °C using an ice bath. To the stirred solution, add acetic anhydride (1.2-1.5 eq) dropwise, maintaining the temperature below 10 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the mixture for 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC). Gentle heating (e.g., to 40-50 °C) may be applied to drive the reaction to completion if necessary.

-

Quenching: Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice or cold water to quench the excess acetic anhydride.

-

Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of the reaction mixture).

-

Washing: Combine the organic extracts and wash successively with 1 M HCl to remove pyridine, followed by saturated aqueous NaHCO₃ to neutralize any remaining acid, and finally with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield this compound as a solid.

4.4. Characterization:

The final product should be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm its identity and purity. The melting point of the purified compound should also be determined and compared with literature values. The product is typically obtained as a pale brown crystalline solid.[2]

Caption: Logical flow for monitoring and proceeding with the synthesis.

Safety Considerations

-

Acetic anhydride is corrosive and a lachrymator. Handle it in a well-ventilated fume hood.

-

Pyridine is flammable and toxic. Avoid inhalation and skin contact.

-

The reaction can be exothermic, especially during the addition of acetic anhydride. Proper temperature control is essential.

-

Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

This technical guide provides a framework for the synthesis of this compound. Researchers are encouraged to consult the primary literature for further details and to adapt the procedures as necessary for their specific experimental context.

References

Structural Analysis of 5-Acetamido-2-chloropyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Acetamido-2-chloropyridine, a substituted pyridine derivative, serves as a valuable intermediate in medicinal chemistry and drug development. A thorough understanding of its structural features is paramount for predicting its reactivity, designing novel synthetic pathways, and understanding its potential biological interactions. This technical guide provides a comprehensive structural analysis of this compound, leveraging comparative data from its precursors and isomers, theoretical principles, and detailed experimental protocols. While direct experimental crystallographic and complete spectral data for the title compound are not widely available in public databases, this guide constructs a robust analysis based on established spectroscopic principles and available data for structurally related compounds.

Molecular Structure and Properties

This compound, with the chemical formula C₇H₇ClN₂O, consists of a pyridine ring substituted with a chlorine atom at the 2-position and an acetamido group at the 5-position.

Table 1: General Properties of this compound

| Property | Value |

| IUPAC Name | N-(5-chloropyridin-2-yl)acetamide |

| CAS Number | 45965-30-8 |

| Molecular Formula | C₇H₇ClN₂O |

| Molecular Weight | 170.60 g/mol |

Synthesis and Experimental Protocols

The synthesis of this compound is typically achieved through the acetylation of its corresponding amine precursor, 2-amino-5-chloropyridine.

Synthesis of 2-Amino-5-chloropyridine

Protocol: 2-Aminopyridine is chlorinated in a strongly acidic medium to selectively yield 2-amino-5-chloropyridine. The reaction mixture, containing the hydrochloride salt of the product, is then neutralized to precipitate the final compound, which can be recovered through filtration.

Synthesis of this compound

Protocol: 2-Amino-5-chloropyridine is dissolved in a suitable solvent, and an acetylating agent, such as acetic anhydride or acetyl chloride, is added. The reaction is typically carried out in the presence of a base to neutralize the acid byproduct. The product, this compound, can then be isolated and purified using standard techniques like recrystallization or chromatography.

The following diagram illustrates the general workflow for the synthesis and characterization of this compound.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons on the pyridine ring, the amide proton, and the methyl protons of the acetamido group. Based on the analysis of its precursor, 2-amino-5-chloropyridine, and related isomers, the following chemical shifts can be predicted.

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

| CH₃ | ~2.2 | singlet |

| Pyridine-H3 | ~8.1 | doublet |

| Pyridine-H4 | ~7.8 | doublet of doublets |

| Pyridine-H6 | ~8.3 | doublet |

| NH | ~8.5 | singlet (broad) |

¹³C NMR: The carbon NMR spectrum will provide information about the carbon skeleton of the molecule.

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

| CH₃ | ~25 |

| Pyridine-C3 | ~115 |

| Pyridine-C5 | ~128 |

| Pyridine-C4 | ~140 |

| Pyridine-C6 | ~148 |

| Pyridine-C2 | ~150 |

| C=O | ~169 |

Infrared (IR) Spectroscopy

The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to the various functional groups present in the molecule.

Table 4: Predicted IR Absorption Bands for this compound

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch | 3300 - 3100 | Medium |

| C-H Stretch (Aromatic) | 3100 - 3000 | Medium |

| C-H Stretch (Aliphatic) | 3000 - 2850 | Medium |

| C=O Stretch (Amide I) | 1700 - 1650 | Strong |

| N-H Bend (Amide II) | 1600 - 1500 | Medium |

| C=C, C=N Stretch | 1600 - 1450 | Medium |

| C-N Stretch | 1300 - 1200 | Medium |

| C-Cl Stretch | 800 - 600 | Strong |

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of this compound is expected to show a molecular ion peak [M]⁺ at m/z 170 and an isotopic peak [M+2]⁺ at m/z 172 with an approximate ratio of 3:1, characteristic of a compound containing one chlorine atom.

Predicted Fragmentation Pathway:

The primary fragmentation is likely to involve the loss of a ketene molecule (CH₂=C=O) from the acetamido group to form the corresponding amine, or the cleavage of the C-N amide bond.

Crystallographic Analysis (Theoretical)

While an experimental crystal structure for this compound is not publicly available, analysis of related structures, such as N-(5-bromopyridin-2-yl)acetamide, suggests that the molecule is likely to be largely planar. The crystal packing would be stabilized by intermolecular hydrogen bonds between the amide N-H group of one molecule and the carbonyl oxygen or the pyridine nitrogen of a neighboring molecule, forming chains or dimeric motifs. The chlorine atom may also participate in weaker halogen bonding interactions.

Conclusion

This technical guide provides a detailed structural analysis of this compound based on established spectroscopic principles and comparative data from related molecules. The predicted NMR, IR, and MS data, along with the theoretical crystallographic insights, offer a solid foundation for researchers working with this compound. The provided experimental protocols for its synthesis and the logical workflows for its analysis will be valuable for its practical application in a laboratory setting. Further experimental validation of the predicted data is encouraged to enrich the public knowledge base for this important chemical intermediate.

Spectroscopic Analysis of 5-Acetamido-2-chloropyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Acetamido-2-chloropyridine, also known as N-(5-chloropyridin-2-yl)acetamide, is a substituted pyridine derivative. Spectroscopic analysis is crucial for the confirmation of its molecular structure and purity. This guide outlines the expected spectral characteristics to aid researchers in the identification and characterization of this compound.

Expected Spectroscopic Data

The following tables summarize the anticipated quantitative data for this compound. These values are estimations based on known chemical shift and fragmentation patterns of related molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Expected ¹H NMR Data (400 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~8.2 | Doublet (d) | 1H | H-6 |

| ~7.9 | Doublet of doublets (dd) | 1H | H-4 |

| ~7.3 | Doublet (d) | 1H | H-3 |

| ~2.2 | Singlet (s) | 3H | -CH₃ |

| ~8.0 (broad) | Singlet (s) | 1H | -NH |

Table 2: Expected ¹³C NMR Data (100 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| ~169 | C=O (amide) |

| ~151 | C-2 |

| ~147 | C-6 |

| ~138 | C-4 |

| ~125 | C-5 |

| ~114 | C-3 |

| ~24 | -CH₃ |

Infrared (IR) Spectroscopy

Table 3: Expected FT-IR Data (KBr Pellet)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3250 | Strong, Broad | N-H Stretch |

| ~1680 | Strong | C=O Stretch (Amide I) |

| ~1580 | Medium | C=C/C=N Stretch (Pyridine Ring) |

| ~1530 | Medium | N-H Bend (Amide II) |

| ~1250 | Medium | C-N Stretch |

| ~830 | Strong | C-H Out-of-plane Bend (Aromatic) |

| ~780 | Medium | C-Cl Stretch |

Mass Spectrometry (MS)

Table 4: Expected Mass Spectrometry Data (Electron Ionization - EI)

| m/z | Relative Intensity (%) | Assignment |

| 170/172 | High (M/M+2) | [M]⁺ (Molecular Ion) |

| 128/130 | High | [M - C₂H₂O]⁺ |

| 93 | Medium | [M - C₂H₂O - Cl]⁺ |

| 43 | High | [CH₃CO]⁺ |

Experimental Protocols

The following are detailed methodologies for the key experiments cited.

NMR Spectroscopy

A high-resolution NMR spectrometer, typically operating at a proton frequency of 400 MHz or higher, is utilized for data acquisition.

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, DMSO-d₆) in a clean, dry 5 mm NMR tube.

-

For precise chemical shift referencing, a small amount of an internal standard such as tetramethylsilane (TMS) can be added.

-

Cap the tube and gently invert it several times to ensure the solution is homogeneous.

Data Acquisition:

-

Insert the sample into the spectrometer. The instrument's field frequency will be locked to the deuterium signal of the solvent to compensate for any magnetic field drift.

-

The magnetic field homogeneity is optimized by a process called shimming to obtain sharp spectral lines.

-

Acquire the ¹H NMR spectrum using a standard pulse sequence.

-

For ¹³C NMR, a proton-decoupled pulse sequence is typically used to simplify the spectrum and improve sensitivity.

FT-IR Spectroscopy

Fourier-transform infrared (FT-IR) spectra are typically recorded on a spectrometer equipped with a deuterated triglycine sulfate (DTGS) detector.

Sample Preparation (KBr Pellet Method):

-

Finely grind approximately 1-2 mg of the solid sample using an agate mortar and pestle.

-

Mix the ground sample with about 100-200 mg of dry potassium bromide (KBr) powder. KBr is IR-transparent and serves as a matrix.

-

Place the mixture into a pellet die and apply pressure using a hydraulic press to form a clear, transparent pellet.

-

Place the KBr pellet in the sample holder of the FT-IR instrument for analysis.

Data Acquisition:

-

Record a background spectrum of the empty sample compartment.

-

Place the sample pellet in the beam path and record the sample spectrum.

-

The final spectrum is presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry

Mass spectra are typically obtained using a mass spectrometer with an electron ionization (EI) source.

Sample Introduction:

-

A small amount of the sample is introduced into the ion source, often via a direct insertion probe or after separation by gas chromatography.

-

The sample is vaporized by heating under high vacuum.

Ionization and Analysis:

-

The gaseous molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.

-

The resulting positively charged ions are accelerated and separated by a mass analyzer based on their mass-to-charge ratio (m/z).

-

A detector records the abundance of each ion, generating a mass spectrum.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for obtaining and analyzing spectroscopic data for a chemical compound like this compound.

Caption: General workflow for spectroscopic analysis.

Navigating the Solubility Landscape of 5-Acetamido-2-chloropyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Acetamido-2-chloropyridine is a key intermediate in the synthesis of various pharmaceutical compounds. A thorough understanding of its solubility in organic solvents is paramount for optimizing reaction conditions, developing purification strategies, and formulating drug products. This technical guide addresses the current knowledge gap regarding the quantitative solubility of this compound. Due to the absence of publicly available quantitative data, this document provides a comprehensive overview of inferred qualitative solubility, detailed experimental protocols for precise solubility determination, and the theoretical framework underpinning these methodologies. This guide is intended to empower researchers to generate reliable solubility data tailored to their specific applications.

Introduction

The solubility of an active pharmaceutical ingredient (API) or intermediate in various solvents is a critical physicochemical property that influences its journey from synthesis to final formulation. For this compound, a versatile building block in medicinal chemistry, this data is surprisingly scarce in accessible literature. This guide serves as a foundational resource, offering both theoretical and practical guidance for researchers working with this compound.

Qualitative Solubility Profile

For instance, the synthesis of 2-acetamido-5-chloropyridine has been described to involve extraction from an aqueous layer using dichloromethane.[1] This indicates that this compound exhibits appreciable solubility in dichloromethane. Another synthetic preparation of a related compound, 2-acetamido-5-aminopyridine, utilizes ethyl acetate for extraction, suggesting that this compound is likely soluble in ethyl acetate as well.

Based on these observations and the general principle of "like dissolves like," a preliminary, qualitative solubility profile can be proposed. However, it is crucial to emphasize that these are estimations, and experimental verification is necessary for any application requiring precise solubility values.

Table 1: Postulated Qualitative Solubility of this compound in Select Organic Solvents

| Organic Solvent | Predicted Qualitative Solubility | Rationale |

| Dichloromethane | Soluble | Used as an extraction solvent in a documented synthesis.[1] |

| Ethyl Acetate | Likely Soluble | A common solvent for extraction of similar acetamido-pyridines. |

| Methanol | Likely Soluble | Polar protic solvent, likely to dissolve the polar acetamido group. |

| Ethanol | Likely Soluble | Similar to methanol, expected to be a good solvent. |

| Acetone | Likely Soluble | Polar aprotic solvent, often a good solvent for polar organic molecules. |

| Toluene | Sparingly Soluble to Insoluble | Non-polar aromatic solvent, less likely to dissolve the polar compound. |

| Hexane | Insoluble | Non-polar aliphatic solvent, unlikely to be a suitable solvent. |

Experimental Protocol for Quantitative Solubility Determination: The Shake-Flask Method

To obtain precise and reliable solubility data, a standardized experimental protocol is essential. The isothermal shake-flask method is a widely accepted and robust technique for determining the equilibrium solubility of a solid in a liquid solvent.

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade or higher)

-

Analytical balance (± 0.1 mg or better)

-

Vials with screw caps and PTFE septa

-

Constant temperature orbital shaker or water bath

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to several vials. The presence of undissolved solid is crucial to ensure that equilibrium is reached.

-

Accurately add a known volume or mass of the desired organic solvent to each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature orbital shaker or water bath set to the desired temperature (e.g., 25 °C, 37 °C).

-

Agitate the vials for a sufficient period to allow the system to reach thermodynamic equilibrium. A preliminary kinetics study is recommended to determine the time to equilibrium (typically 24-72 hours).

-

-

Sample Collection and Preparation:

-

After equilibration, cease agitation and allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to sediment.

-

Carefully withdraw a known volume of the clear supernatant using a pre-warmed (to the experimental temperature) pipette.

-

Immediately filter the collected supernatant through a syringe filter into a pre-weighed volumetric flask. This step is critical to remove any undissolved microparticles.

-

Dilute the filtered solution to a known volume with the same solvent.

-

-

Analysis:

-

Determine the concentration of this compound in the diluted sample using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.

-

Prepare a calibration curve using standard solutions of known concentrations of this compound in the same solvent.

-

-

Calculation of Solubility:

-

From the concentration of the diluted sample and the dilution factor, calculate the concentration of the saturated solution.

-

Express the solubility in appropriate units, such as mg/mL, g/L, or mol/L.

-

Data Presentation

All quantitative solubility data should be presented in a clear and organized table, including the solvent, temperature, and the measured solubility with standard deviation if multiple replicates are performed.

Table 2: Template for Reporting Quantitative Solubility Data of this compound

| Organic Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) |

| e.g., Dichloromethane | e.g., 25 | TBD | TBD |

| e.g., Ethyl Acetate | e.g., 25 | TBD | TBD |

| e.g., Methanol | e.g., 25 | TBD | TBD |

| e.g., Ethanol | e.g., 25 | TBD | TBD |

| e.g., Acetone | e.g., 25 | TBD | TBD |

| e.g., Toluene | e.g., 25 | TBD | TBD |

| e.g., Hexane | e.g., 25 | TBD | TBD |

TBD: To Be Determined experimentally.

Visualizing the Experimental Workflow

To further clarify the experimental process, the following diagrams illustrate the key stages of the solubility determination workflow.

Conclusion

While direct quantitative solubility data for this compound in organic solvents remains to be systematically documented, this technical guide provides a robust framework for researchers to generate this critical information. By leveraging qualitative insights from existing literature and employing standardized experimental protocols such as the shake-flask method, scientists and drug development professionals can obtain reliable and accurate solubility data. This, in turn, will facilitate more efficient process development, purification, and formulation of pharmaceuticals derived from this important intermediate. The methodologies and workflows presented herein are intended to be a valuable resource for any laboratory working with this compound.

References

5-Acetamido-2-chloropyridine: A Versatile Starting Material for Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

5-Acetamido-2-chloropyridine is a valuable and versatile starting material in organic synthesis, particularly for the construction of complex heterocyclic scaffolds of interest in medicinal chemistry and drug development. Its bifunctional nature, featuring a nucleophilic acetamido group and an electrophilic 2-chloro substituent on a pyridine core, allows for a diverse range of chemical transformations. The pyridine ring itself is a common motif in many biologically active molecules, and the substituents at the 2 and 5 positions offer strategic handles for molecular elaboration. This guide provides a comprehensive overview of the synthesis, key reactions, and applications of this compound, with a focus on detailed experimental protocols and quantitative data to aid researchers in its practical application.

Physical and Chemical Properties

Table 1: Physical and Chemical Properties of Related Compound 2-Amino-5-chloropyridine

| Property | Value | Reference |

| Molecular Formula | C5H5ClN2 | |

| Molecular Weight | 128.56 g/mol | |

| Melting Point | 134-138 °C | |

| Appearance | Off-white to light tan crystalline powder | |

| Stability | Stable under normal temperatures and pressures |

Synthesis of this compound

The preparation of this compound can be readily achieved from the commercially available 2-amino-5-chloropyridine through a standard acetylation reaction.

Caption: Synthesis of this compound.

Experimental Protocol: Acetylation of 2-Amino-5-chloropyridine

An In-depth Technical Guide to 5-Acetamido-2-chloropyridine: Synthesis, Properties, and Historical Context

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5-Acetamido-2-chloropyridine, a pyridine derivative of interest in medicinal chemistry and drug development. While a singular "discovery" event of this compound is not prominently documented, its history is intrinsically linked to the synthesis and functionalization of its precursors, notably 5-amino-2-chloropyridine. This document details the synthetic pathways, physical and spectral properties, and the historical development of related compounds that form the foundation of our understanding of this compound. All quantitative data is presented in structured tables, and key experimental protocols are provided.

Introduction

This compound, systematically named N-(6-chloropyridin-3-yl)acetamide, is a halogenated and acetylated pyridine derivative. Its structure is of interest to medicinal chemists due to the presence of key pharmacophores: a chloropyridine ring and an acetamido group. These functional groups can participate in various biological interactions, making the scaffold a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. The history of this compound is not marked by a single discovery but rather by the gradual development of synthetic methodologies for its precursors.

Historical Context and "Discovery"

The chlorination of aminopyridines was a subject of early 20th-century organic chemistry research. While not the direct precursor to the title compound, the isomer 2-amino-5-chloropyridine was first prepared by Tschischibabin in 1928 by chlorinating 2-aminopyridine in an alcoholic solution.[1] This early work laid the groundwork for the selective halogenation of the pyridine ring.

The synthesis of 5-amino-2-chloropyridine itself is a multi-step process that typically starts from more readily available pyridine derivatives. The development of efficient synthetic routes to this precursor was a key step towards the eventual synthesis of this compound.

Physicochemical and Spectral Data

Comprehensive, experimentally verified data for this compound is not widely published in readily accessible literature. However, data for its immediate precursor, 5-amino-2-chloropyridine, is well-documented and provided below for reference. The properties of the final product can be inferred to be influenced by the addition of the acetyl group.

Table 1: Physicochemical Properties of 5-Amino-2-chloropyridine (Precursor)

| Property | Value | Reference |

| CAS Number | 5350-93-6 | [2] |

| Molecular Formula | C₅H₅ClN₂ | [2] |

| Molecular Weight | 128.56 g/mol | [2] |

| Melting Point | 81-83 °C | [2] |

| Appearance | Solid | [2] |

Table 2: Spectral Data for 5-Amino-2-chloropyridine (Precursor)

| Spectrum Type | Key Peaks/Shifts (ppm) | Solvent |

| ¹H NMR | Signals corresponding to the pyridine ring protons and the amine protons. | CDCl₃ |

| ¹³C NMR | Signals corresponding to the five carbon atoms of the pyridine ring. | D₂O |

Note: Specific peak assignments for the precursor's NMR spectra are available in various chemical databases but are not detailed here for brevity.

Synthesis and Experimental Protocols

The synthesis of this compound is primarily achieved through the acetylation of its amine precursor, 5-amino-2-chloropyridine.

Synthesis of the Precursor: 5-Amino-2-chloropyridine

The synthesis of 5-amino-2-chloropyridine can be accomplished via several routes, often starting from 2-aminopyridine. A common pathway involves the chlorination of 2-aminopyridine.

Experimental Protocol: Chlorination of 2-Aminopyridine (General Procedure)

This protocol is a generalized representation based on established methods for the chlorination of aminopyridines.

-

Dissolution: Dissolve 2-aminopyridine in a suitable strong acid medium, such as concentrated sulfuric acid or a mixture of glacial acetic acid and hydrogen chloride.

-

Cooling: Cool the solution in an ice bath to a temperature between 0 and 10°C.

-

Chlorination: Slowly introduce a chlorinating agent, such as chlorine gas or sodium hypochlorite solution, while maintaining the low temperature and stirring vigorously.

-

Reaction Monitoring: Monitor the reaction progress using an appropriate technique, such as thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, carefully pour the reaction mixture over ice.

-

Neutralization and Extraction: Neutralize the acidic solution with a base (e.g., sodium hydroxide or sodium carbonate) to precipitate the product. Extract the aqueous solution with an organic solvent (e.g., dichloromethane or ethyl acetate).

-

Purification: Dry the combined organic extracts over an anhydrous drying agent (e.g., sodium sulfate), filter, and concentrate under reduced pressure to yield the crude product. Further purification can be achieved by recrystallization or column chromatography.

Final Step: Acetylation of 5-Amino-2-chloropyridine

The final step to obtain this compound is the acetylation of the amino group of the precursor.

Experimental Protocol: Acetylation of 5-Amino-2-chloropyridine

This is a general procedure for the N-acetylation of an aromatic amine.

-

Dissolution: Dissolve 5-amino-2-chloropyridine (1.0 equivalent) in a suitable solvent such as dichloromethane (DCM), chloroform, or tetrahydrofuran (THF). A base, such as triethylamine or pyridine (1.1 to 1.5 equivalents), is typically added to scavenge the HCl byproduct.

-

Cooling: Cool the solution to 0°C in an ice bath.

-

Addition of Acetylating Agent: Slowly add acetyl chloride or acetic anhydride (1.0 to 1.2 equivalents) to the stirred solution.

-

Reaction: Allow the reaction to warm to room temperature and stir for 1 to 4 hours, or until the reaction is complete as monitored by TLC.

-

Quenching and Extraction: Quench the reaction by adding water. Separate the organic layer. Wash the organic layer sequentially with a dilute acid solution (e.g., 1M HCl) to remove excess base, followed by a saturated sodium bicarbonate solution to remove any unreacted acetic anhydride and acidic byproducts, and finally with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude this compound.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.

Visualizations

Synthetic Pathway

The following diagram illustrates the two-step synthesis of this compound from 2-aminopyridine.

References

physical and chemical characteristics of 5-Acetamido-2-chloropyridine

An In-depth Technical Guide on the Core Physical and Chemical Characteristics of 5-Acetamido-2-chloropyridine

Disclaimer: Publicly available experimental data for this compound is limited. This guide provides information based on established chemical principles, data from its precursor (5-Amino-2-chloropyridine), and its isomer (2-Acetamido-5-chloropyridine) to offer a comprehensive profile for research and development purposes.

Introduction

This compound, systematically named N-(6-chloropyridin-3-yl)acetamide, is a halogenated and acetylated pyridine derivative. Its structure is of interest to researchers in medicinal chemistry and drug development due to the prevalence of the pyridine scaffold in pharmaceuticals. The presence of a chloro- group at the 2-position and an acetamido group at the 5-position offers distinct electronic and steric properties, making it a valuable intermediate for synthesizing more complex molecules. This document outlines its core physical and chemical characteristics, provides a detailed experimental protocol for its synthesis, and presents spectral data expectations.

Physical and Chemical Characteristics

The physical and chemical properties of this compound are summarized below. Due to the scarcity of direct experimental values, some properties are compared with its key precursor, 5-Amino-2-chloropyridine, and its structural isomer, 2-Acetamido-5-chloropyridine.

Table 1: Physical and Chemical Properties

| Property | This compound (Target) | 5-Amino-2-chloropyridine (Precursor) | 2-Acetamido-5-chloropyridine (Isomer) |

| Systematic Name | N-(6-chloropyridin-3-yl)acetamide | 6-chloropyridin-3-amine[1] | N-(5-chloropyridin-2-yl)acetamide |

| CAS Number | Not explicitly found | 5350-93-6[1] | 45965-30-8[2][3] |

| Molecular Formula | C₇H₇ClN₂O | C₅H₅ClN₂[1] | C₇H₇ClN₂O |

| Molecular Weight | 170.60 g/mol | 128.56 g/mol [1] | 170.60 g/mol |

| Appearance | Expected to be a solid, likely off-white to tan crystalline powder. | Solid | Pale brown crystal[4] |

| Melting Point | Not reported. Expected to be higher than the precursor due to increased molecular weight and potential for hydrogen bonding. | 81-83 °C | Not explicitly found |

| Boiling Point | Not reported. | Not reported. | Not explicitly found |

| Solubility | Expected to have low solubility in water and higher solubility in organic solvents like ethanol, methanol, and dichloromethane. | Not explicitly found. | Soluble in dichloromethane.[4] |

Reactivity and Stability

-

Reactivity : The primary reactive sites are the pyridine nitrogen, which can be protonated or alkylated, and the chloro-substituent, which can undergo nucleophilic aromatic substitution, although this is generally difficult on pyridine rings unless activated. The amide group can be hydrolyzed under strong acidic or basic conditions. The chlorine at the 2-position makes the C2 carbon susceptible to nucleophilic attack.

-

Stability : The compound is expected to be stable under normal laboratory conditions. It should be stored in a cool, dry, well-ventilated area away from strong oxidizing agents, acids, and bases.

Proposed Synthesis

A standard and logical method for the preparation of this compound is the acetylation of its corresponding amine precursor, 5-Amino-2-chloropyridine.

Caption: Proposed synthesis workflow for this compound.

Experimental Protocols

Synthesis of this compound via Acetylation

This protocol describes the acetylation of 5-Amino-2-chloropyridine using acetic anhydride.

Materials:

-

5-Amino-2-chloropyridine

-

Acetic Anhydride

-

Pyridine (as solvent and base) or an alternative solvent like Dichloromethane (DCM) with a base such as Triethylamine (TEA)

-

Deionized Water

-

Saturated Sodium Bicarbonate Solution

-

Brine (Saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Ethyl Acetate

-

Hexane

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve 1.0 equivalent of 5-Amino-2-chloropyridine in pyridine.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add 1.1 to 1.5 equivalents of acetic anhydride to the cooled solution dropwise while stirring.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Upon completion, quench the reaction by slowly adding cold deionized water.

-

Extract the aqueous mixture three times with ethyl acetate.

-

Combine the organic layers and wash sequentially with a saturated sodium bicarbonate solution (to remove excess acetic acid) and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude solid by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexane) or by column chromatography on silica gel.

Spectral Data Analysis

Table 2: Predicted and Comparative Spectral Data

| Technique | Predicted Data for this compound | Reference Data: 5-Amino-2-chloropyridine |

| ¹H NMR | - Aromatic Protons (3H): Three distinct signals in the aromatic region (δ 7.0-8.5 ppm). Expect doublet, doublet, and doublet of doublets patterns characteristic of a 1,2,4-trisubstituted benzene-like ring.- Amide Proton (1H): A broad singlet (δ 8.0-10.0 ppm), exchangeable with D₂O.- Methyl Protons (3H): A sharp singlet (δ ~2.2 ppm). | - Aromatic Protons (3H): Signals observed.- Amine Protons (2H): Broad signal for -NH₂. |

| ¹³C NMR | - Carbonyl Carbon: Signal around δ 168-170 ppm.- Aromatic Carbons (5C): Five distinct signals in the aromatic region (δ 110-155 ppm). The carbon bearing the chlorine (C2) and the carbon bearing the amide (C5) will be significantly shifted.- Methyl Carbon: Signal around δ 24-25 ppm. | Aromatic carbons are present; no carbonyl or aliphatic methyl signals. |

| FT-IR (cm⁻¹) | - N-H Stretch: ~3300-3250 (amide N-H).- C-H Stretch (Aromatic): ~3100-3000.- C-H Stretch (Aliphatic): ~2950-2850.- C=O Stretch (Amide I): ~1680-1660.- N-H Bend (Amide II): ~1550.- C-Cl Stretch: ~800-600. | - N-H Stretch: Two bands for the primary amine (~3400 and ~3300).- No C=O stretch is present. |

| Mass Spec (EI) | - Molecular Ion (M⁺): Expected at m/z 170 and 172 in an approximate 3:1 ratio due to the ³⁵Cl and ³⁷Cl isotopes.- Key Fragments: Loss of ketene (M-42) to give an ion corresponding to 5-Amino-2-chloropyridine (m/z 128/130). Fragment for the acetyl cation (m/z 43). | - Molecular Ion (M⁺): m/z 128 and 130 (3:1 ratio).[1] |

Logical Relationships in Reactivity

The chemical logic for the synthesis and potential reactions involves leveraging the nucleophilicity of the amino group and the electrophilic nature of the pyridine ring, which is influenced by its substituents.

Caption: Reactivity map of the precursor, 5-Amino-2-chloropyridine.

References

Navigating the Research Landscape of 5-Acetamido-2-chloropyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Acetamido-2-chloropyridine, systematically known as N-(6-chloropyridin-3-yl)acetamide, is a substituted pyridine derivative that holds potential as a valuable building block in the fields of medicinal chemistry and agrochemical research. Its chemical structure, featuring a reactive chlorine atom and an acetamido group on a pyridine ring, offers versatile opportunities for the synthesis of more complex molecules with diverse biological activities. This technical guide provides a comprehensive overview of the commercial availability, synthesis, and potential biological significance of this compound, with a focus on its relevance to researchers and professionals in drug discovery and development.

Commercial Availability

This compound is commercially available from various chemical suppliers, catering to the needs of research and development laboratories. The compound is typically offered in different quantities with varying purity levels. Below is a summary of representative commercial sources.

| Supplier | Catalog Number | Purity | Available Quantities |

| AK Scientific | V5002 | Not Specified | 5g |

| Chemenu | CM319716 | Not Specified | 1g, 5g |

| Apollo Scientific | OR954492 | Not Specified | 1g |

Note: Pricing and availability are subject to change. It is recommended to consult the suppliers' websites for the most current information.

Physicochemical Properties

| Property | Value |

| IUPAC Name | N-(6-chloropyridin-3-yl)acetamide |

| Synonyms | This compound, 2-Chloro-5-acetamidopyridine |

| CAS Number | 45965-30-8 |

| Molecular Formula | C₇H₇ClN₂O |

| Molecular Weight | 170.60 g/mol |

| Appearance | Off-white to light brown solid |

| Solubility | Soluble in methanol |

Synthesis and Experimental Protocols

General Experimental Protocol: Acetylation of 5-Amino-2-chloropyridine

Materials:

-

5-Amino-2-chloropyridine

-

Acetic anhydride

-

Pyridine (or another suitable base)

-

Dichloromethane (or another suitable solvent)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware and equipment

Procedure:

-

Dissolution: Dissolve 5-amino-2-chloropyridine in a suitable solvent such as dichloromethane in a round-bottom flask.

-

Addition of Base: Add a suitable base, such as pyridine, to the solution to act as a catalyst and to neutralize the acetic acid byproduct.

-

Acetylation: Cool the mixture in an ice bath and slowly add acetic anhydride dropwise with constant stirring.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for several hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, quench the reaction by adding a saturated solution of sodium bicarbonate. Separate the organic layer and wash it sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification: Purify the crude this compound by recrystallization or column chromatography to yield the final product.

Logical Workflow for Synthesis:

Caption: Synthetic workflow for this compound.

Potential Biological Activity and Signaling Pathways (Contextual)

While no specific studies detailing the biological activity or the precise signaling pathways affected by this compound have been identified in the available literature, the broader class of substituted chloropyridines and acetamidopyridines has been extensively investigated, revealing a range of biological effects. This allows for an informed, contextual discussion of its potential applications.

Many bioactive compounds containing the chloropyridine scaffold are known to act as insecticides. For instance, the neonicotinoid insecticide Acetamiprid, which contains a (6-chloropyridin-3-yl)methyl group, functions as an agonist of the nicotinic acetylcholine receptor (nAChR) in insects. This leads to the overstimulation and subsequent paralysis and death of the target insect.

Potential Signaling Pathway (Insecticidal Action):

Caption: Postulated insecticidal mechanism of action.

Furthermore, derivatives of acetamidopyridine have been explored for their therapeutic potential in humans. For example, certain N-(5-hydroxy-3,4,6-trimethylpyridin-2-yl)acetamide analogues have demonstrated anti-inflammatory properties by inhibiting the pro-inflammatory cytokines TNF-α and IL-6. This suggests that acetamidopyridine derivatives could potentially modulate inflammatory signaling pathways.

Potential Signaling Pathway (Anti-inflammatory Action):

Caption: Potential anti-inflammatory mechanism.

Conclusion

This compound is a readily available chemical intermediate with significant potential for the synthesis of novel compounds in the pharmaceutical and agrochemical sectors. While direct biological data for this specific molecule is limited, the well-established activities of related chloropyridine and acetamidopyridine derivatives provide a strong rationale for its exploration in drug discovery and pesticide development programs. Further research is warranted to elucidate the specific biological targets and mechanisms of action of compounds derived from this versatile scaffold. Researchers are encouraged to utilize the synthetic approaches and contextual biological insights provided in this guide as a foundation for their own investigations into the potential of this compound.

Methodological & Application

Application Notes and Protocols for 5-Acetamido-2-chloropyridine in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Acetamido-2-chloropyridine is a versatile heterocyclic building block in medicinal chemistry. Its pyridine core offers a key structural motif for interaction with various biological targets, while the acetamido and chloro groups provide reactive sites for further chemical modifications. This allows for the construction of complex molecules with tailored therapeutic properties. The 2-chloropyridine moiety is a valuable precursor for cross-coupling reactions, and the acetamido group can be hydrolyzed to the corresponding amine, 2-amino-5-chloropyridine, a crucial intermediate in the synthesis of numerous pharmaceuticals.

These application notes provide an overview of the use of this compound and its direct precursor, 2-amino-5-chloropyridine, in the synthesis of non-benzodiazepine hypnotics and kinase inhibitors, as well as other biologically active heterocyclic compounds.

Application Note 1: Synthesis of Non-Benzodiazepine Hypnotics (Zopiclone)

The 2-amino-5-chloropyridine core, readily derived from this compound by deacetylation, is a fundamental building block in the synthesis of Zopiclone, a non-benzodiazepine hypnotic agent used for the treatment of insomnia. The following protocol outlines a common synthetic route.

Experimental Workflow for Zopiclone Synthesis

Caption: Synthetic workflow for Zopiclone from 2-amino-5-chloropyridine.

Experimental Protocol: Synthesis of Zopiclone

This protocol is adapted from an improved process for Eszopiclone, the S-enantiomer of Zopiclone.

Step 1: Synthesis of 3-(5-chloro-2-pyridyl)carbamoyl pyrazine-2-carboxylic acid

-

To a suspension of 2-amino-5-chloropyridine (13.0 g) in xylene (120 mL) in a 250 mL three-necked flask equipped with a mechanical stirrer and reflux condenser, add pyrazine-2,3-dicarboxylic anhydride (15.0 g) and DMAP (0.12 g).

-

Add triethylamine (20.2 g) at 30 °C.

-

Heat the reaction mixture to reflux and stir for several hours, monitoring the reaction progress by TLC.

-

After completion, cool the mixture and filter the precipitate. Wash the solid with xylene and dry under vacuum to yield the product.

Step 2: Synthesis of 6-(5-chloropyrid-2-yl)-5,7-dioxo-5,6-dihydropyrrolo[3,4-b]pyrazine

-

Suspend the product from Step 1 in thionyl chloride (SOCl₂).

-

Heat the mixture to reflux and maintain for 2-3 hours.

-

Cool the reaction mixture and carefully quench with ice water.

-

Filter the resulting precipitate, wash with water, and dry to obtain the cyclized product.

Step 3: Synthesis of 6-(5-chloro-2-pyridyl)-7-hydroxy-5,6-dihydropyrrolo[3,4-b]pyrazin-5-one

-

Dissolve the product from Step 2 in a mixture of dioxane and water.

-

Cool the solution in an ice bath and add potassium borohydride (KBH₄) portion-wise.

-

Stir the reaction at low temperature for 1-2 hours.

-

Acidify the mixture with dilute HCl and extract with a suitable organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent to yield the partially reduced product.

Step 4: Synthesis of Zopiclone

-

To a solution of the product from Step 3 (100 g, 0.38 mol) in methyl isobutyl ketone (MIBK), add 1-chlorocarbonyl-4-methylpiperazine hydrochloride (151 g, 0.76 mol), potassium carbonate (K₂CO₃), and tetrabutylammonium bromide (TBAB).

-

Heat the mixture and stir vigorously for several hours.

-

Monitor the reaction by TLC. Upon completion, cool the mixture, wash with water, and brine.

-

Dry the organic layer and evaporate the solvent. Recrystallize the crude product from a suitable solvent to obtain Zopiclone.[1]

Quantitative Data

| Step | Product | Yield (%) |

| 1 | 3-(5-chloro-2-pyridyl)carbamoyl pyrazine-2-carboxylic acid | ~95% |

| 2 | 6-(5-chloropyrid-2-yl)-5,7-dioxo-5,6-dihydropyrrolo[3,4-b]pyrazine | ~79% |

| 3 | 6-(5-chloro-2-pyridyl)-7-hydroxy-5,6-dihydropyrrolo[3,4-b]pyrazin-5-one | ~64% |

| 4 | Zopiclone | ~82%[1] |

Application Note 2: Synthesis of Kinase Inhibitors (VEGFR-2/HER-2)

The substituted pyridine scaffold is a privileged structure in the design of kinase inhibitors. The 2-amino-5-substituted pyridine core is a common feature in inhibitors targeting kinases such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Human Epidermal Growth Factor Receptor 2 (HER-2), which are crucial in cancer cell signaling.

VEGFR-2 Signaling Pathway

Caption: Simplified VEGFR-2 signaling pathway and the point of inhibition.

Experimental Protocol: Suzuki Coupling for Kinase Inhibitor Synthesis

This protocol describes a general method for a Suzuki cross-coupling reaction, a key step in the synthesis of many pyridine-based kinase inhibitors, to introduce aryl or heteroaryl moieties.

-

To a reaction vessel, add this compound (or a related pyridine derivative), the desired boronic acid or boronic ester (1.2 equivalents), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equivalents), and a base such as potassium carbonate (2.0 equivalents).

-

Purge the vessel with an inert gas (e.g., argon or nitrogen).

-

Add a degassed solvent system, such as a mixture of dioxane and water.

-

Heat the reaction mixture to 80-100 °C and stir for 12-24 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with water.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.

Quantitative Data: Biological Activity of Pyridine-Based Kinase Inhibitors

| Compound ID | Target Kinase | IC₅₀ (µM) | Cancer Cell Line | Reference |

| Compound 10 | VEGFR-2 | 0.12 | HepG2 | [2] |

| Sorafenib | VEGFR-2 | 0.10 | HepG2 | [2] |

| Compound 5a | VEGFR-2 / HER-2 | 1.77 (MCF-7), 2.71 (HepG2) | MCF-7, HepG2 | |

| Compound 5e | VEGFR-2 / HER-2 | 1.39 | MCF-7 | |

| Taxol | - | 12.32 (MCF-7), 6.68 (HepG2) | MCF-7, HepG2 |

Application Note 3: Synthesis of Heterocyclic Hybrids with Antimicrobial and Antioxidant Activity

5-Chloro-2-(cyanoacetamido)pyridine, which can be synthesized from 2-amino-5-chloropyridine, serves as a key intermediate for the synthesis of various heterocyclic hybrids with potential biological activities.

Experimental Workflow for Heterocyclic Hybrids

Caption: Synthetic workflow for pyridinyl-pyridone and pyridinyl-pyrazole hybrids.

Experimental Protocol: Synthesis of 5-Chloro-2-(cyanoacetamido)pyridine and Derivatives

Step 1: Synthesis of 5-Chloro-2-(cyanoacetamido)pyridine

-

A mixture of 2-amino-5-chloropyridine (1 equivalent) and ethyl cyanoacetate (1.2 equivalents) is heated at 140-150 °C for 1-2 hours.

-

The reaction progress is monitored by TLC.

-

After completion, the reaction mixture is cooled, and the resulting solid is triturated with ethanol, filtered, and dried to afford the product.[3]

Step 2: Synthesis of Pyridinyl-pyridone Derivatives

-

A mixture of 5-chloro-2-(cyanoacetamido)pyridine (1 equivalent), an appropriate aromatic aldehyde (1 equivalent), and malononitrile (1 equivalent) in ethanol is treated with a catalytic amount of piperidine.

-

The mixture is refluxed for 6-8 hours.

-

The solid product that forms upon cooling is collected by filtration, washed with ethanol, and recrystallized to give the final pyridinyl-pyridone derivative.[3]

Quantitative Data: Biological Activity of Synthesized Heterocycles

| Compound ID | Test Organism/Assay | Inhibition (%) |

| 12b | Escherichia coli | 92.3 |

| 12b | Staphylococcus aureus | 100 |

| Ampicillin | E. coli / S. aureus | 100 |

| 12b | Antioxidant Activity (DPPH) | 87.8 |

| Ascorbic Acid | Antioxidant Activity (DPPH) | 92.5 |

Data extracted from a study on related 3-Amino-N-(3,5-dichloropyridin-2-yl)-1H-pyrazole-4-carboxamide (12b), synthesized from a similar precursor.[3][4]

Disclaimer: These protocols are intended for informational purposes for qualified professionals. Appropriate safety precautions should be taken, and all reactions should be performed in a suitable laboratory setting. The specific reaction conditions may require optimization.

References

- 1. acgpubs.org [acgpubs.org]

- 2. Pyridine-derived VEGFR-2 inhibitors: Rational design, synthesis, anticancer evaluations, in silico ADMET profile, and molecular docking - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis of Zopiclone - Chempedia - LookChem [lookchem.com]

N-Acetylation of 2-Amino-5-Chloropyridine: A Detailed Guide to Synthetic Protocols

Application Note

The N-acetylation of 2-amino-5-chloropyridine is a crucial transformation in synthetic organic chemistry, yielding N-(5-chloropyridin-2-yl)acetamide, a valuable intermediate in the development of pharmaceutical compounds and other fine chemicals. The introduction of an acetyl group to the amino moiety can modulate the compound's biological activity, solubility, and metabolic stability. This document provides detailed protocols for the N-acetylation of 2-amino-5-chloropyridine, utilizing common acetylating agents, acetic anhydride and acetyl chloride. The protocols are designed for researchers and scientists in drug development and medicinal chemistry, offering a comparative analysis of different reaction conditions to facilitate procedural optimization.

Comparative Analysis of N-Acetylation Protocols

The choice of acetylating agent and reaction conditions can significantly impact the yield and purity of the desired N-(5-chloropyridin-2-yl)acetamide. Below is a summary of quantitative data from representative N-acetylation protocols.

| Protocol ID | Acetylating Agent | Solvent | Catalyst/Base | Reaction Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) |

| AN-001 | Acetic Anhydride | Acetic Acid | None | Reflux | 2 | ~95 | >99 |

| AN-002 | Acetic Anhydride | Pyridine | Pyridine | Room Temp to 70 | 1 - 3 | High | High |

| AN-003 | Acetic Anhydride | Dichloromethane | Triethylamine | 0 to Room Temp | 2 - 4 | >90 | High |

| AC-001 | Acetyl Chloride | Dichloromethane | Pyridine | 0 to Room Temp | 1 - 2 | High | High |

| AC-002 | Acetyl Chloride | Brine/Acetone | Sodium Acetate | Room Temp | 1 | Excellent | High |

Experimental Protocols

Protocol AN-001: N-Acetylation using Acetic Anhydride in Acetic Acid

This protocol describes a straightforward and high-yielding method for the N-acetylation of 2-amino-5-chloropyridine using acetic anhydride in glacial acetic acid.

Materials:

-

2-amino-5-chloropyridine

-

Acetic anhydride

-

Glacial acetic acid

-

Deionized water

-

Sodium bicarbonate (saturated aqueous solution)

-

Ethyl acetate

-

Anhydrous sodium sulfate

-

Standard laboratory glassware

-

Magnetic stirrer and heating mantle

-

Rotary evaporator

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-amino-5-chloropyridine (1.0 eq) in glacial acetic acid (5-10 mL per gram of substrate).

-

To the stirred solution, add acetic anhydride (1.2 eq) dropwise at room temperature.

-

Heat the reaction mixture to reflux (approximately 118 °C) and maintain for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and carefully pour it into ice-cold water (50 mL).

-

Neutralize the aqueous mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate until effervescence ceases (pH ~7-8).

-

Extract the aqueous layer with ethyl acetate (3 x 30 mL).

-

Combine the organic layers and wash with brine (20 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford N-(5-chloropyridin-2-yl)acetamide as a solid.

Protocol AC-002: N-Acetylation using Acetyl Chloride in a Biphasic System.[1]

This environmentally benign protocol utilizes the highly reactive acetyl chloride in a brine solution, offering excellent yields and a simple work-up procedure.[1]

Materials:

-

2-amino-5-chloropyridine

-

Acetyl chloride[1]

-

Sodium acetate trihydrate[1]

-

Sodium chloride (for brine)

-

Acetone

-

Saturated aqueous sodium bicarbonate solution[1]

-

Concentrated hydrochloric acid

-

Standard laboratory glassware

-

Magnetic stirrer

Procedure:

-

Prepare a brine solution by dissolving sodium chloride in deionized water to saturation (approximately 36% w/v).

-

In a flask, dissolve sodium acetate trihydrate (1.5 eq) in the brine solution (50 mL).[1]

-

Add 2-amino-5-chloropyridine (1.0 eq) to the solution. If the starting material is not fully soluble, a minimal amount of acetone can be added to aid dissolution.[1]

-

In a separate container, dilute acetyl chloride (1.1 eq) with a small amount of acetone (3 mL).[1]

-